molecular formula C10H12N4O2 B2591920 4-{3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-yl}morpholine CAS No. 478062-72-5

4-{3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-yl}morpholine

Cat. No.: B2591920
CAS No.: 478062-72-5
M. Wt: 220.232
InChI Key: ARZUTYMRKFZEQR-UHFFFAOYSA-N
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Description

4-{3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-yl}morpholine is a heterocyclic compound that features a unique fusion of oxazole and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 4-{3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-yl}morpholine typically involves the cyclization of pyrimidine derivatives to form the fused oxazole ring. One common method includes the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach involves the condensation of oxazole derivatives leading to fused pyrimidine rings . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

4-{3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-yl}morpholine undergoes various chemical reactions, including:

Scientific Research Applications

4-{3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-yl}morpholine has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 4-{3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-yl}morpholine include other oxazolo[5,4-d]pyrimidine derivatives. These compounds share the fused ring structure but may differ in their substituents, leading to variations in their biological activities and applications . Examples of similar compounds include:

This compound stands out due to its unique combination of the oxazole and pyrimidine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-methyl-4-morpholin-4-yl-[1,2]oxazolo[5,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-7-8-9(14-2-4-15-5-3-14)11-6-12-10(8)16-13-7/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZUTYMRKFZEQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=NC=NC(=C12)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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